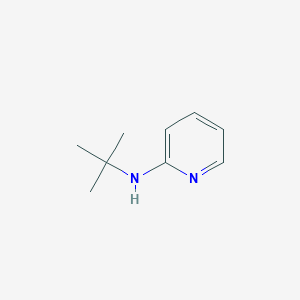

N-tert-butylpyridin-2-amine

描述

Significance of Pyridin-2-amine Scaffolds in Organic and Inorganic Chemistry

The pyridin-2-amine core is a prevalent structural motif in a vast array of chemical compounds, ranging from biologically active molecules to functional materials. researchgate.netnih.govnih.gov Pyridine (B92270) and its derivatives are fundamental building blocks in drug design and synthesis due to their ability to enhance the water solubility of pharmaceutical molecules. nih.gov Their utility extends to the creation of functional nanomaterials and as crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov

In the realm of coordination chemistry, the pyridine-2,6-dicarboxamide fragment, a related scaffold, is instrumental in constructing a variety of molecular architectures. researchgate.net These structures have shown remarkable capabilities in sensing applications, stabilizing reactive species, and modeling the active sites of metalloenzymes. researchgate.net The chelating properties of 2-aminopyridine (B139424) derivatives make them valuable ligands in both organic and inorganic chemistry. nih.gov Many natural products and medicinally important compounds feature the 2-aminopyridine core, highlighting its biological and pharmacological relevance. researchgate.net

Unique Steric and Electronic Contributions of the N-tert-butyl Substituent

The N-tert-butyl group, a bulky alkyl substituent, significantly influences the chemical behavior of the pyridin-2-amine scaffold through both steric and electronic effects.

Steric Hindrance: The voluminous nature of the tert-butyl group imposes considerable steric hindrance around the amino nitrogen. This steric bulk can direct the regioselectivity of chemical reactions and influence the coordination geometry of metal complexes. mdpi.com For instance, in coordination compounds, the steric demands of N-alkyl substituents can dictate the nuclearity, bonding, and bridging modes of the resulting structures. mdpi.com The steric hindrance can also affect reaction mechanisms, as seen in the reaction of amines with certain borane (B79455) dimers, where sterically hindered amines like tert-butylamine (B42293) lead to a dissociative pathway. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This inductive effect increases the electron density on the amino nitrogen and, by extension, the pyridine ring. nsf.gov This enhanced electron density can modulate the reactivity of the molecule, for example, by increasing the nucleophilicity of the pyridine nitrogen. rsc.org In the context of catalysis, the electron-donating nature of the tert-butyl group can improve the activity of metal complexes by shifting the equilibrium of catalytic cycles. nsf.gov The interplay of steric and electronic effects of N-substituents can be quantitatively analyzed to understand their impact on complex formation and stability. researchgate.net

Overview of Academic Research Trajectories for N-tert-butylpyridin-2-amine

The unique combination of the pyridin-2-amine scaffold and the N-tert-butyl group has led to the exploration of this compound and its derivatives in several key areas of chemical research.

Coordination Chemistry and Catalysis: A primary research focus is the use of this compound as a ligand for transition metal complexes. The steric bulk of the tert-butyl group can stabilize specific coordination geometries and prevent unwanted side reactions, while its electronic properties can tune the catalytic activity of the metal center. nsf.govnih.gov For example, iron complexes bearing sterically hindered amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The related 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is a widely used ligand in coordination chemistry with applications in catalysis and visible-light-driven water oxidation. nih.govresearchgate.net

Synthesis of Novel Compounds: Researchers are actively developing new synthetic routes to access this compound and its derivatives. Efficient synthetic methods are crucial for making these compounds readily available for further studies and applications. nih.govntu.edu.sgorgsyn.org For instance, a robust synthesis for 2-amino-5-tert-butylpyridine has been developed, highlighting its improved physicochemical properties for drug discovery. nih.gov

Material Science: The properties of this compound derivatives are being explored for applications in materials science. For example, 4-tert-butylpyridine (B128874) is used as an additive in the hole-transporting material spiro-OMeTAD for perovskite solar cells, where it improves film quality and device performance. acs.orgresearchgate.net

Below is a table summarizing some of the key research findings related to this compound and related compounds:

| Research Area | Compound/System | Key Findings |

| Catalysis | Amino-pyridine iron(II) complexes with t-butyl substituent | The sterically hindered, electron-rich t-butyl group improves the activity of the iron catalyst in atom transfer radical polymerization (ATRP) of styrene. nsf.gov |

| Coordination Chemistry | Copper(II) complexes with N,N'-di(tert-butyl)ethylenediamine | The steric effects of the tert-butyl groups influence the geometry and dimensionality of the resulting coordination compound. mdpi.com |

| Drug Discovery | 2-Amino-5-tert-butylpyridine | This fragment exhibits improved physicochemical properties compared to 4-tert-butylaniline, making it a useful building block in drug discovery. nih.gov |

| Materials Science | 4-tert-butylpyridine in perovskite solar cells | Acts as an additive in the hole-transporting layer to improve morphology and charge transport, leading to enhanced solar cell efficiency. acs.orgresearchgate.net |

| Synthesis | Chichibabin amination with n-butylamine | An efficient method for the C2-amination of pyridines has been developed using NaH and LiI. ntu.edu.sgorgsyn.org |

Structure

3D Structure

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

N-tert-butylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11) |

InChI 键 |

QPGXCNHXRQZIJH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NC1=CC=CC=N1 |

产品来源 |

United States |

Synthetic Methodologies for N Tert Butylpyridin 2 Amine and Its Functionalized Analogues

Direct C-N Bond Formation Approaches

Direct methods for forging the C-N bond are often preferred for their atom economy and convergent nature. These approaches typically involve the coupling of a pyridine (B92270) precursor with a tert-butylamine (B42293) source or vice versa.

Palladium-catalyzed cross-coupling has become one of the most powerful tools for C-N bond formation. wikipedia.org These reactions generally involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the catalyst. acsgcipr.org

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds. wikipedia.org The reaction's utility stems from its broad substrate scope and tolerance of various functional groups, replacing harsher traditional methods. wikipedia.org The synthesis of N-substituted aminopyridines is readily achieved using this method, which typically employs a palladium source, a phosphine (B1218219) ligand, and a strong base. researchgate.net

The choice of ligand is critical to the success of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle. acsgcipr.org For the synthesis of N-tert-butylpyridin-2-amine analogues, a common starting material would be a 2-halopyridine. The general conditions involve reacting the halopyridine with tert-butylamine in the presence of a palladium catalyst and a base.

| Component | Examples | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acsgcipr.org |

| Ligand | XPhos, BINAP, DPPF, P(o-tolyl)₃ | Stabilizes the palladium center and facilitates catalytic turnover. wikipedia.orgacsgcipr.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium complex. researchgate.net |

| Solvent | Toluene (B28343), Dioxane, THF | Provides a medium for the reaction. |

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using optimized Buchwald-Hartwig conditions, demonstrating the method's applicability to complex heterocyclic systems. nih.gov

While often overshadowed by palladium-catalyzed methods, the copper-catalyzed Goldberg reaction remains a valuable tool for C-N bond formation, particularly in industrial settings due to the lower cost of copper. wikipedia.org Historically, these reactions required harsh conditions, but modern modifications have expanded their scope and utility. nih.gov

A highly efficient and economical synthesis of 2-N-substituted aminopyridines, including N-(tert-butyl)pyridine-2-amine, has been developed using a modified Goldberg reaction. nih.govresearchgate.netmdpi.com This protocol involves the coupling of 2-bromopyridine (B144113) with N-tert-butylformamide, which serves as the amine source after an in-situ cleavage step. The reaction is catalyzed by a system comprising copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as the ligand, with potassium phosphate (B84403) as the base. nih.gov

A typical procedure involves heating a mixture of 2-bromopyridine, N-tert-butylformamide, CuI, 1,10-phenanthroline, and K₃PO₄ in a toluene/t-AmOH solvent system. nih.gov The reaction proceeds to give the intermediate formamide, which is then cleaved to afford the final secondary amine. This method has proven effective for a range of N-alkyl and N-aryl formamides, demonstrating its broad scope. researchgate.net

| Amine Source (Formamide) | Product | Yield (%) |

| N-Benzylformamide | N-Benzylpyridin-2-amine | 89 |

| N-tert-Butylformamide | N-(tert-Butyl)pyridine-2-amine | 85 |

| N-Methylformamide | N-Methylpyridin-2-amine | 94 |

Table based on data for the synthesis of 2-N-substituted aminopyridines via a modified Goldberg reaction. nih.gov

Beyond the Goldberg reaction, other copper-catalyzed protocols have been developed for the synthesis of aminopyridines. These methods often leverage different copper sources, ligands, and reaction conditions to achieve the desired C-N coupling. Both copper(I) salts and copper nanoparticles have been shown to be effective catalysts for the amination of 2-halopyridines. researchgate.net

The choice of ligand is crucial, with β-diketones like 2-isobutyrylcyclohexanone (B1365007) or amino acids like L-proline often proving to be the most effective in promoting the reaction. researchgate.net These systems can catalyze the coupling of 2-iodopyridine (B156620) and 2-bromopyridine with various amines. researchgate.net

Another specialized copper-catalyzed approach involves the direct N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent. researchgate.net This method allows for the introduction of the tert-butyl group onto an existing amino-substituted pyridine under mild, room-temperature conditions, catalyzed by a simple copper salt. The reaction is believed to proceed via coordination of the copper catalyst to the acetimidate, which facilitates the release of a tert-butyl cation that is subsequently captured by the amine. researchgate.net

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridine and its derivatives at the C2 position using sodium amide (NaNH₂). scientificupdate.comntu.edu.sg The reaction mechanism is an addition-elimination process that proceeds through a negatively charged σ-adduct (a Meisenheimer-type complex). wikipedia.org This intermediate then rearomatizes by eliminating a hydride ion (H⁻), which subsequently reacts to form hydrogen gas. scientificupdate.comwikipedia.org

The traditional reaction often requires high temperatures in aprotic solvents like toluene or xylene. chemistnotes.comjustia.com However, it has been primarily used for introducing a primary amino group (-NH₂). Direct amination with primary alkylamines has been less successful, partly due to the difficulty in preparing the corresponding alkyl metal amides. researchgate.netresearchgate.net

Recent mechanistic refinements have led to the development of a milder and more versatile Chichibabin-type amination. A composite reagent system of sodium hydride (NaH) and a catalytic amount of an iodide salt (e.g., LiI or NaI) has been shown to effectively mediate the C2-amination of pyridines with a range of primary alkylamines. ntu.edu.sgresearchgate.net This NaH-iodide system enhances the Brønsted basicity of NaH, allowing it to deprotonate the primary amine in situ. The resulting amide can then perform the nucleophilic attack on the pyridine ring under significantly milder conditions (e.g., 65-85 °C) than the classical reaction. ntu.edu.sg

| Pyridine Substrate | Amine | Product | Yield (%) |

| Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 95 |

| 4-Methoxypyridine | n-Butylamine | N-Butyl-4-methoxypyridin-2-amine | 89 |

| Pyridine | Cyclohexylamine | N-Cyclohexylpyridin-2-amine | 90 |

| 3-Methylpyridine | n-Butylamine | N-Butyl-3-methylpyridin-2-amine | 84 |

Table illustrating the scope of the modified Chichibabin amination using a NaH-iodide composite. ntu.edu.sg

A potential side reaction in Chichibabin aminations is dimerization, and steric hindrance can also affect yields. For instance, the reaction of 4-tert-butylpyridine (B128874) with sodium amide gives only an 11% yield of the aminated product, with the major product being a bipyridine dimer. wikipedia.org

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine. libretexts.org This strategy avoids the overalkylation problems often associated with direct alkylation of amines. harvard.edu

To synthesize this compound via this pathway, 2-aminopyridine (B139424) is reacted with acetone (B3395972). The carbonyl group of acetone condenses with the primary amine to form an N-propan-2-ylidene-pyridin-2-amine (a Schiff base or imine). This intermediate is not isolated but is reduced in situ by a selective reducing agent. masterorganicchemistry.com

A key advantage of this method is the availability of mild reducing agents that can selectively reduce the C=N double bond of the imine in the presence of the unreacted ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation under weakly acidic conditions. wikipedia.orgharvard.edu Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is another common approach. researchgate.net

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at neutral or weakly acidic pH; selectively reduces imines over ketones/aldehydes. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder, non-toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" method using H₂ gas; catalysts include Pd/C, PtO₂, and Raney Nickel. wikipedia.org |

| α-Picoline-borane | An efficient reducing agent that can be used in various solvents, including water. organic-chemistry.org |

This pathway provides a convergent and high-yielding route to this compound and its analogues, starting from readily available 2-aminopyridines and ketones.

Palladium-Catalyzed Amination Reactions

Functional Group Interconversion Strategies

Functional group interconversion represents a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. For the synthesis of this compound, two main strategies are prevalent: the formation of the C-N bond via substitution on a pyridine ring and the modification of a pre-existing amino group on the pyridine core.

Nucleophilic Aromatic Substitution on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for constructing C-N bonds on electron-deficient aromatic systems like pyridine. This approach typically involves the reaction of a halogenated pyridine with an amine.

One of the most effective methods for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction allows for the coupling of aryl halides with amines under relatively mild conditions. The synthesis of this compound can be achieved by coupling a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-bromopyridine) with tert-butylamine. Key to the success of this reaction is the choice of palladium catalyst, phosphine ligand, and base. researchgate.net Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the catalytic cycle. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are used to deprotonate the amine and regenerate the active catalyst. researchgate.net

Table 1: Typical Conditions for Buchwald-Hartwig Amination to Synthesize this compound

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | 2-Bromopyridine | Electrophile |

| Amine | tert-Butylamine | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst |

| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, Cs₂CO₃, LiHMDS | Deprotonates amine, promotes catalyst turnover |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

This methodology is highly versatile and tolerates a wide range of functional groups on the pyridine ring, making it suitable for the synthesis of various functionalized analogues.

Derivatization of Pyridine-2-amine Precursors

An alternative approach starts with the readily available 2-aminopyridine and introduces the tert-butyl group onto the nitrogen atom.

Direct N-alkylation of 2-aminopyridine with tert-butyl halides is challenging. The reaction is often inefficient due to the steric hindrance of the tert-butyl group and can lead to side reactions, such as alkylation of the pyridine ring nitrogen. researchgate.net

More successful strategies for mono-alkylation involve reductive amination. For instance, the reaction of 2-aminopyridine with a carboxylic acid (in this case, an equivalent source for the tert-butyl group which is not straightforward) in the presence of a reducing agent like sodium borohydride (B1222165) can yield the N-alkylated product. This method proceeds under mild conditions and is chemoselective for the monoalkylation of the primary amino group.

Another strategy involves the acylation of 2-aminopyridine with pivaloyl chloride (to introduce the tert-butylcarbonyl group) followed by reduction of the resulting amide. The pivaloyl group, -C(O)C(CH₃)₃, can be reduced to the desired N-tert-butyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process circumvents the issues of direct alkylation.

Lithiation-Based Synthetic Routes and Electrophilic Quenching

Lithiation, particularly directed ortho-metalation (DoM), is a potent tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govresearchgate.net This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, usually in the ortho position. researchgate.net

Regioselective Metallation and Subsequent Transformations

For the synthesis of functionalized this compound analogues, a common strategy involves protecting the amino group of 2-aminopyridine with a suitable DMG. The N-pivaloyl (-COtBu) and N-Boc (-CO₂tBu) groups are excellent DMGs. researchgate.netorganic-chemistry.org

The synthesis proceeds by first acylating 2-aminopyridine to form N-(pyridin-2-yl)pivalamide or tert-butyl N-(pyridin-2-yl)carbamate. Treatment of this protected amine with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), results in deprotonation of the pyridine ring. The amide functionality directs the lithiation specifically to the C-3 position. researchgate.net The resulting 3-lithiated pyridine species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position. Subsequent removal of the pivaloyl or Boc protecting group reveals the free amino group, which can then be alkylated to introduce the N-tert-butyl group, or the lithiation can be performed on a pre-formed N-tert-butyl-N-pivaloyl-pyridin-2-amine.

Table 2: Regioselective Functionalization of 2-Acylaminopyridines via DoM

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Protection | 2-Aminopyridine, Pivaloyl chloride or Boc-anhydride | Installation of the Directing Metalation Group (DMG) |

| 2. Lithiation | n-BuLi or s-BuLi, THF, -78 °C | Regioselective deprotonation at the C-3 position |

| 3. Electrophilic Quench | Electrophile (e.g., MeI, TMSCl, aldehydes, CO₂) | Introduction of a functional group at C-3 |

| 4. Deprotection | Acidic or basic hydrolysis | Removal of the DMG to yield the 3-substituted 2-aminopyridine |

| 5. N-tert-butylation | (If necessary) Alkylation or reductive amination | Formation of the final functionalized product |

This sequence provides a reliable route to 3-substituted-N-tert-butylpyridin-2-amines, which are difficult to access through other methods.

Side-Chain Lithiation Methodologies

The direct lithiation of a methyl group on an alkyl side-chain attached to a pyridine ring is a known synthetic strategy. For example, N-(pyridinylmethyl)pivalamides can be lithiated on the methylene (B1212753) group of the side-chain. wikipedia.org However, the deprotonation of a C-H bond on the tert-butyl group of this compound is not a commonly reported synthetic route. The acidity of the N-H proton is significantly higher than that of the methyl C-H bonds of the tert-butyl group. Therefore, any strong base would first deprotonate the nitrogen, forming a lithium amide. This amide is generally not basic enough to deprotonate the unactivated sp³ C-H bonds of the tert-butyl group under standard conditions. While specialized, highly reactive "superbases" can deprotonate even weakly acidic C-H bonds, this is not a standard or practical approach for the primary synthesis or functionalization of this compound. nih.gov

Synthetic Utility of this compound as a Building Block

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The 2-aminopyridine moiety is a "privileged scaffold" in drug discovery. The presence of the sterically demanding tert-butyl group can be used to modulate the pharmacological properties of a molecule, such as its binding affinity, selectivity, and metabolic stability.

A significant application of these compounds is in the synthesis of fused heterocyclic systems. For example, N-substituted-2-aminopyridines are key precursors for the construction of pyrido[1,2-a]benzimidazoles . researchgate.net These fused systems are of interest due to their biological activities and luminescent properties. researchgate.net The synthesis can involve the reaction of the aminopyridine with ortho-nitro-halogenated arenes, followed by a reductive intramolecular cyclization.

Furthermore, the electronic properties of the this compound ligand can be exploited in coordination chemistry and catalysis. The tert-butyl group is strongly electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate to metal centers. researchgate.net Simultaneously, its steric bulk can influence the coordination geometry and reactivity of the resulting metal complex, leading to enhanced selectivity in catalytic transformations. researchgate.net It has been used as a bifunctional additive in nickel-catalyzed cross-coupling reactions, acting as both a ligand and a base. sigmaaldrich.com

Spectroscopic and Structural Characterization of N Tert Butylpyridin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of N-tert-butylpyridin-2-amine in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

For the related isomer, N-tert-butylpyridin-3-amine, the tert-butyl group is expected to show a characteristic singlet in the ¹H NMR spectrum at approximately 1.3 ppm, with its corresponding carbons appearing around 29 ppm in the ¹³C NMR spectrum. Protons on the pyridine (B92270) ring exhibit complex splitting patterns that are dependent on their substitution. For this compound, the hydrogens on the pyridine ring and the single hydrogen on the amine nitrogen would provide a unique fingerprint. The carbon atoms directly attached to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom and typically appear in the 10-65 ppm range in ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Functional Groups Data is inferred from typical values for related structural motifs.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl | ¹H | ~ 1.3 - 1.5 | Singlet |

| tert-Butyl (Methyl C) | ¹³C | ~ 29 - 31 | Quartet (in ¹H-coupled) |

| tert-Butyl (Quaternary C) | ¹³C | ~ 50 - 55 | Singlet (in ¹H-coupled) |

| Pyridine Ring | ¹H | ~ 6.5 - 8.2 | Doublets, Triplets |

| Pyridine Ring | ¹³C | ~ 105 - 160 | Singlets, Doublets (in ¹H-coupled) |

| Amine | ¹H | Variable (~ 4.0 - 6.0) | Broad Singlet |

Elucidation of Rotational Isomerism and Conformational Dynamics via 2D NMR

The bond between the exocyclic nitrogen and the pyridine ring (C2-N bond) possesses a degree of double-bond character due to resonance, which can lead to restricted rotation and the potential for rotational isomers (rotamers). This phenomenon is well-documented in analogous systems like amides. montana.edunanalysis.com The bulky tert-butyl group can create significant steric hindrance, influencing the rotational barrier around this C-N bond.

Dynamic NMR (DNMR) studies, particularly using variable temperature experiments, are instrumental in quantifying the energy barrier to this rotation. nih.govacs.org As the temperature increases, the rate of interconversion between rotamers can increase, leading to the broadening and eventual coalescence of distinct NMR signals for the different conformations. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for investigating conformational preferences. NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org For this compound, NOESY experiments could reveal through-space correlations between the tert-butyl protons and the proton at the C3 position of the pyridine ring, confirming the preferred spatial arrangement of the bulky alkyl group relative to the aromatic ring.

While this compound is an achiral molecule, NMR techniques are vital for confirming its specific isomeric structure and assigning signals to the correct positions on the pyridine ring. The coupling patterns observed in the ¹H NMR spectrum are key to this process. For instance, the proton at the C6 position would be expected to couple to the proton at C5, which in turn couples to the proton at C4, and so on.

Correlation Spectroscopy (COSY) experiments are used to definitively establish these proton-proton coupling networks through bonds. libretexts.orgrsc.org A COSY spectrum would show cross-peaks connecting signals from adjacent protons on the pyridine ring, allowing for unambiguous assignment of each resonance. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached carbons (HSQC) or carbons two to three bonds away (HMBC), completing the full structural assignment.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Molecular Structure

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. As a secondary aromatic amine, its spectrum is defined by several key absorptions. orgchemboulder.com

The most diagnostic peak for the secondary amine is the N-H stretching vibration, which appears as a single, sharp band in the range of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The aromatic nature of the pyridine ring gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations typically above 3000 cm⁻¹. The C-N stretching vibration for aromatic amines is usually strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The tert-butyl group contributes characteristic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1370 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Data represents typical ranges for the specified functional groups. orgchemboulder.comspectroscopyonline.com

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (tert-butyl) | Stretch | 2970 - 2870 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H (tert-butyl) | Bend | ~1460 and ~1370 | Medium |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

| N-H | Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Studies

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.225 g/mol . matrix-fine-chemicals.com In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150. Because the molecule contains an even number of nitrogen atoms, its molecular ion peak will have an even mass number, which is an exception to the general nitrogen rule. libretexts.org

The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group. This cleavage results in a stable, resonance-delocalized cation with a mass of 135 (M-15). This fragment is often the base peak in the spectrum of such compounds.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (amu) | Origin |

| Molecular Ion | [C₉H₁₄N₂]⁺ | 150 | Parent Molecule |

| M-15 | [C₈H₁₁N₂]⁺ | 135 | Loss of a methyl radical (•CH₃) |

| M-57 | [C₄H₄N₂]⁺ | 93 | Loss of a tert-butyl radical (•C(CH₃)₃) |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides valuable insight. For example, the crystal structure of N,N-Bis(2-pyridylmethyl)-tert-butylamine reveals how a bulky tert-butyl group influences the geometry around the amine nitrogen. researchgate.net In this related molecule, the C-N-C bond angles involving the tert-butyl group are significantly larger than tetrahedral, a direct consequence of steric repulsion. researchgate.net

For this compound, it is expected that the tert-butyl group would sterically interact with the pyridine ring, likely causing a non-planar arrangement between the plane of the pyridine ring and the C2-N-C(tert-butyl) plane to minimize steric strain. This twisting would be quantifiable by the C3-C2-N-C(quat) dihedral angle. The bond lengths within the pyridine ring would exhibit typical aromatic character, while the C(pyridine)-N and N-C(tert-butyl) bond lengths would be consistent with single bonds, although the former may show some shortening due to partial double bond character from resonance.

Analysis of Intermolecular Interactions within Crystal Lattices

The molecular structure of this compound, featuring a hydrogen bond donor (the secondary amine N-H group), hydrogen bond acceptors (the pyridine ring nitrogen and the secondary amine nitrogen), a bulky hydrophobic tert-butyl group, and an aromatic pyridine ring, suggests that a variety of intermolecular interactions would govern its crystal lattice.

The most significant interaction is expected to be N-H···N hydrogen bonding . The amine proton can form a hydrogen bond with the lone pair of the pyridine nitrogen of an adjacent molecule. This is a common and often primary interaction in the crystal structures of aminopyridines, leading to the formation of well-defined supramolecular synthons.

Van der Waals forces , particularly from the large, nonpolar tert-butyl group, will also play a crucial role in the crystal packing. The steric bulk of the tert-butyl group is known to influence the electronic and steric properties of molecules and can hinder certain packing arrangements while favoring others that accommodate its size. In some instances, bulky tert-butyl groups have been shown to reduce π-π stacking interactions due to steric hindrance.

A quantitative analysis of these interactions is often performed using Hirshfeld surface analysis. For a related molecule, N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine, Hirshfeld surface analysis revealed that the principal intermolecular contacts are H···H (54.0%), C···H/H···C (35.6%), and N···H/H···N (10.2%), highlighting the importance of both non-specific and specific hydrogen-bonding interactions. nih.gov A similar distribution of contacts would be anticipated for this compound.

Insights into Crystal Packing Motifs and Supramolecular Assembly

The interplay of the intermolecular forces described above is expected to result in specific crystal packing motifs and a well-defined supramolecular assembly for this compound.

The dominant N-H···N hydrogen bonds are likely to direct the formation of one-dimensional supramolecular chains or discrete dimeric structures. In many aminopyridine derivatives, head-to-tail chains are a common motif, where the amine N-H of one molecule donates a hydrogen bond to the pyridine nitrogen of the next.

The bulky tert-butyl groups will likely be arranged to minimize steric repulsion, possibly segregating into hydrophobic regions within the crystal lattice. The C-H···π interactions would further link the primary hydrogen-bonded motifs, creating a more robust three-dimensional network. For instance, in N,N-Bis(2-pyridylmethyl)-tert-butylamine, C—H···π interactions link molecules to form layers. researchgate.net

Table 2: Predicted Crystallographic Parameters and Motifs for this compound (Hypothetical)

| Parameter | Predicted Value/Motif | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size and symmetry. |

| Space Group | P2₁/c or P-1 | Frequently observed space groups for centrosymmetric and non-centrosymmetric packing. |

| Primary Supramolecular Synthon | N-H···N hydrogen-bonded chains or dimers | Based on the strong hydrogen bond donor/acceptor pair. |

It is important to reiterate that the information presented here is based on the analysis of related compounds and general principles of crystal engineering. Experimental determination of the crystal structure of this compound is necessary to confirm these predictions.

Advanced Reactivity and Mechanistic Elucidation of N Tert Butylpyridin 2 Amine

Influence of the tert-butyl Group on Electronic and Steric Properties

The presence of a bulky tert-butyl group attached to the amino nitrogen in N-tert-butylpyridin-2-amine significantly modifies the molecule's steric environment and electronic distribution compared to simpler aminopyridines.

The most prominent feature of the tert-butyl group is its substantial steric bulk. This spatial hindrance can play a critical role in various chemical reactions by impeding the approach of reagents to the nitrogen atoms of the aminopyridine core. For instance, in coordination chemistry, the large tert-butyl group can hinder the binding of the amine nitrogen to a metal center, or it can influence the geometry of the resulting metal complex. This steric shielding can also affect the regioselectivity of reactions occurring on the pyridine (B92270) ring by directing incoming electrophiles or radicals to less hindered positions. In reactions where the amine itself is the nucleophile, the tert-butyl group can decrease the reaction rate due to steric hindrance around the nitrogen's lone pair. nih.gov

The tert-butyl group is known to be electron-donating through an inductive effect. This donation of electron density increases the electron richness of the aminopyridine system. Specifically, the electron density on the pyridine ring nitrogen is enhanced, which would be expected to increase its nucleophilicity and basicity. A more electron-rich pyridine nitrogen is generally a better Lewis base and can more readily coordinate to electrophiles or metal catalysts. The increased electron density on the exocyclic amino nitrogen also enhances its nucleophilicity, although this is often counteracted by the steric hindrance of the tert-butyl group itself. uni.lu

Protonation Studies and Acid-Base Behavior in Solution and Solid State

The acid-base behavior of this compound is a result of the interplay between the electronic and steric effects of the tert-butyl group. While the electron-donating nature of the tert-butyl group increases the intrinsic basicity of the nitrogen atoms, the steric hindrance it creates can significantly impact the protonation equilibrium.

In the solid state, the acid-base behavior can be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding. The formation of salts of this compound with various acids would result in crystal structures where the proton is localized on one of the nitrogen atoms, and the resulting cation is stabilized by the counter-ion and intermolecular interactions within the crystal lattice.

Below is a table comparing the pKa values of related pyridine derivatives to illustrate the expected trends in basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | |

| 2-Aminopyridine (B139424) | 6.86 | |

| 2-(Methylamino)pyridine | 7.03 | |

| 2,6-Dimethylpyridine | 6.64 |

Note: The pKa value for this compound is not available in the cited literature and is included for illustrative comparison.

Mechanistic Pathways in Catalyzed Reactions Employing this compound as a Reagent or Auxiliary

While the specific use of this compound in many catalyzed reactions is not extensively documented, its structural features suggest potential roles as a ligand, directing group, or base.

In the field of C-H activation, the pyridine and amino groups can act as directing groups, coordinating to a metal catalyst and bringing it into proximity with specific C-H bonds, thereby facilitating their cleavage and subsequent functionalization. researchgate.netrsc.org The this compound could potentially serve as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. The steric bulk of the tert-butyl group would likely influence the geometry of the resulting metallacycle and could impact the selectivity of the C-H activation step.

However, the literature on the direct application of this compound as a directing group or ligand in C-H activation is sparse. Theoretical considerations suggest that the steric hindrance of the tert-butyl group might disfavor the formation of the necessary planar metallacyclic intermediates in some catalytic cycles. Conversely, this steric bulk could also be exploited to achieve specific selectivities that are not possible with less hindered ligands. Further research is needed to elucidate the precise mechanistic pathways and synthetic utility of this compound in C-H functionalization reactions.

In metal-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). rsc.org Aminopyridines can serve as effective ligands in various cross-coupling reactions. researchgate.net

This compound could potentially act as a ligand for transition metals like palladium or nickel. nih.govuni-regensburg.de The combination of a soft pyridine nitrogen and a harder amino nitrogen offers multiple coordination modes. The bulky tert-butyl group would likely favor the formation of monoligated metal complexes and could influence the rate and selectivity of the cross-coupling reaction. For instance, it could promote reductive elimination by creating a sterically congested metal center.

Furthermore, the basicity of the amino group could allow this compound to also function as a Brønsted base in the reaction mixture, activating substrates or neutralizing acidic byproducts. While there is a lack of specific studies detailing the involvement of this compound in well-established cross-coupling reactions, its structural motifs are present in ligands that have shown utility in this area. The unique steric and electronic profile of this compound makes it an interesting candidate for future investigation as a ligand or auxiliary in the development of novel cross-coupling methodologies.

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is significantly influenced by the interplay of kinetic and thermodynamic factors. The bulky tert-butyl group, in particular, imposes considerable steric hindrance, which can affect reaction rates and equilibrium positions.

One of the important reactions involving aminopyridines is directed ortho-lithiation, where a substituent directs the deprotonation to an adjacent position on the pyridine ring. In the case of substituted pyridines, the reaction can be under either kinetic or thermodynamic control. For instance, in related 3-substituted pyridines, lithiation often occurs at the C-4 position, suggesting the formation of a kinetically favored product. This product is generated and trapped before it can rearrange to a potentially more stable 2-lithio species. clockss.org This highlights a common theme in the chemistry of substituted pyridines where the initially formed product is not always the most thermodynamically stable one.

Computational studies, often employing Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and energetics. For example, DFT calculations on the atmospheric degradation of the related compound, tert-butylamine (B42293), have provided detailed insights into reaction pathways. These studies show that the reaction proceeds primarily through hydrogen abstraction from the amino group. whiterose.ac.uk The calculated rate coefficients and their temperature dependence offer a quantitative understanding of the reaction kinetics.

Table 1: Calculated Rate Coefficients for the Reaction of tert-Butylamine with OH Radicals at Different Temperatures whiterose.ac.uk

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 200 | ~1.2 x 10⁻¹¹ |

| 298 | ~8.4 x 10⁻¹² |

| 420 | ~6.0 x 10⁻¹² |

Note: This data is for tert-butylamine, a related primary amine, and serves to illustrate the type of kinetic data obtained through computational and experimental studies.

Thermodynamic data provides information on the feasibility and energy changes of a reaction. A key thermodynamic parameter is the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. For 2-tert-butylpyridine (B1266198), a structurally similar compound, the proton affinity has been determined to be 961.7 kJ/mol. nist.gov This value indicates a high gas-phase basicity, a property that can influence its reactivity in acid-base driven reactions.

Table 2: Gas Phase Ion Energetics Data for 2-tert-butylpyridine nist.gov

| Quantity | Value | Units |

|---|---|---|

| Proton Affinity | 961.7 | kJ/mol |

Note: This data is for 2-tert-butylpyridine and provides an estimate of the basicity of a related pyridine structure.

Furthermore, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent, all of which are kinetic parameters. The specific catalyst system is key to overcoming the steric hindrance of the tert-butyl group and achieving reasonable reaction rates under mild conditions. researchgate.net While detailed kinetic studies with rate constants and activation energies for the coupling of this compound are not extensively documented in the literature, the principles of catalyst kinetics are directly applicable.

Coordination Chemistry and Ligand Design Principles with N Tert Butylpyridin 2 Amine

N-tert-butylpyridin-2-amine as a Monodentate Ligand

When acting as a monodentate ligand, this compound typically coordinates to a metal center through the lone pair of electrons on the pyridine (B92270) ring's nitrogen atom. nih.gov This interaction is characteristic of pyridine-type ligands, which are classified as weak π-acceptors and effective σ-donors. jscimedcentral.com The electronic properties of the ligand, influenced by the electron-donating nature of the amino group, enhance the basicity of the pyridine nitrogen, promoting strong coordination to Lewis acidic metal centers.

The primary coordination mode for this compound as a monodentate ligand is through the sp²-hybridized nitrogen atom of the pyridine ring. This forms a dative covalent bond (M-N) with the metal ion. The geometry of the resulting complex is a product of several factors, including the metal ion's preferred coordination number, the charge on the metal, and the steric demands of all ligands in the coordination sphere.

In complexes with transition metals such as nickel(II), copper(II), manganese(II), and iron(II), pyridine derivatives typically occupy one coordination site in geometries ranging from square planar to octahedral. nih.gov For instance, in a hypothetical octahedral complex, [M(this compound)₂X₄], the two this compound ligands would coordinate to the metal center, with the geometry being influenced by the size and nature of the other ligands (X). The M-N bond lengths and N-M-N bond angles are critical parameters determined through techniques like X-ray crystallography.

Table 1: Representative Coordination Geometries with Pyridine-Type Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral nih.gov |

| Mg(II) | 4, 6 | Tetrahedral, Octahedral |

The most significant feature of this compound in ligand design is the steric hindrance imposed by the large tert-butyl group. This bulky substituent, positioned adjacent to the coordinating pyridine nitrogen, has a profound impact on the metal's coordination sphere. cam.ac.uknih.gov

Key impacts of this steric bulk include:

Limitation of Coordination Number: The volume occupied by the tert-butyl group can prevent the coordination of a large number of ligands around the metal center, favoring complexes with lower coordination numbers. For example, while a small ligand like pyridine might allow for a [M(L)₆]ⁿ⁺ complex, the bulkiness of this compound may only permit the formation of [M(L)₄]ⁿ⁺ or even lower-coordinate species.

Distortion of Geometries: The steric repulsion between adjacent tert-butyl groups can force distortions in ideal coordination geometries. Octahedral complexes may exhibit elongated bonds or compressed angles to accommodate the bulky ligands. This steric strain can influence the electronic properties and reactivity of the metal center.

Creation of a Protective Pocket: The tert-butyl groups can create a sterically congested pocket or cleft around the metal ion. This can protect the metal center from attack by other molecules, such as solvents or reactants, thereby stabilizing unusual oxidation states or preventing unwanted side reactions. This effect is exploited in catalysis to control substrate access and enhance selectivity. cam.ac.uk

Influence on Reactivity: By controlling access to the metal center, the steric bulk can dictate the course of a chemical reaction. It can favor the binding of smaller substrates over larger ones or stabilize reactive intermediates by preventing decomposition pathways like dimerization.

The steric influence of substituents on a pyridyl ring has been shown to be significant in the coordination chemistry of main group metals like lithium and aluminum, where the introduction of bulky groups leads to the formation of unusual monomeric structures with low coordination numbers. cam.ac.uk

Design of Polydentate Ligands Incorporating this compound Motifs

The this compound framework serves as a valuable building block for constructing more complex polydentate ligands. These ligands can offer multiple donor atoms to a single metal center, leading to the formation of highly stable chelate complexes. The design principles for such ligands often involve chemically linking two or more this compound units.

Methods for creating such polydentate ligands include:

Bridging through Amine Groups: The amine nitrogen, while generally not coordinating in its neutral form, can be used as a chemical handle. For example, linking two this compound molecules through a spacer connected to their respective amine nitrogens can create a tetradentate ligand. This design is analogous to well-known ligands like N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd), where amine functionalities expand the ligand bite. mdpi.com

Functionalization of the Pyridine Ring: Introducing reactive groups at other positions on the pyridine ring (e.g., positions 4 or 6) allows for the connection of multiple aminopyridine units. This strategy can lead to the formation of linear tridentate or "pincer" ligands, similar in topology to terpyridine, which are known to form highly stable complexes. nih.govnih.gov

Use of a Central Scaffold: Attaching multiple this compound units to a central molecular platform, such as a 1,3,5-triazine (B166579) ring, can produce multidentate, and potentially polynucleating, ligands capable of binding multiple metal ions. researchgate.net

The resulting polydentate ligands often exhibit enhanced thermodynamic stability (the chelate effect) and can enforce specific coordination geometries on the metal ion, which is a critical aspect of designing catalysts and functional materials.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its derivative ligands generally involves a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. The resulting complexes are then isolated and characterized using a suite of analytical techniques to determine their structure, composition, and properties.

The formation of transition metal complexes typically proceeds via a ligand substitution reaction, where solvent molecules coordinated to the metal salt are displaced by the stronger this compound ligand.

A general synthetic procedure is as follows: MCl₂ + n(this compound) → [M(this compound)nCl₂]

The stoichiometry (n) of the reaction depends on the metal, its oxidation state, and the steric profile of the ligand. For copper(II) and nickel(II), complexes with varying ligand-to-metal ratios can be formed. nih.gov While magnesium is a main group metal, its coordination chemistry is often discussed alongside transition metals; it readily forms complexes with nitrogen-donor ligands. The synthesis of tungsten complexes, often in higher oxidation states, may require more inert conditions and specific starting materials like WCl₆.

Table 2: Example Synthetic Conditions for Pyridine-Type Metal Complexes

| Target Complex Type | Metal Salt | Ligand | Solvent | Conditions |

|---|---|---|---|---|

| [Ni(L)₂Cl₂] | NiCl₂·6H₂O | This compound | Ethanol | Stirring at room temp. |

| [Cu(L)₂Cl₂] | CuCl₂·2H₂O | This compound | Methanol | Reflux |

Characterization of these complexes is crucial for confirming their identity and structure. Key techniques include:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to the metal center typically causes a shift in the C=N and ring stretching vibrational frequencies to higher wavenumbers.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes show characteristic d-d transition bands, which provide information about the coordination geometry and the ligand field strength. For Ni(II) octahedral complexes, specific absorption bands are expected, whereas Cu(II) complexes often display a broad d-d band in the visible region. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

This compound is also an effective ligand for main group metal ions, such as Li⁺, Al³⁺, and Mg²⁺. The coordination is again driven by the Lewis acid-base interaction between the metal ion and the pyridine nitrogen. The steric bulk of the tert-butyl group is particularly influential in the coordination chemistry of these metals, which have more flexible coordination preferences compared to many transition metals.

Research on sterically hindered tris(pyridyl)aluminate anions has shown that bulky substituents on the pyridine ring have a major impact on the coordination characteristics with lithium ions. cam.ac.uk For instance, steric encumbrance can prevent the formation of expected dimeric structures, leading instead to the stabilization of unusual, three-coordinate monomeric lithium complexes. cam.ac.uk This demonstrates that the steric properties of ligands like this compound can be a powerful tool for controlling the structure and reactivity of main group metal complexes. The synthesis follows similar pathways to transition metals, often by reacting a metal alkyl or halide with the ligand in an aprotic solvent.

Supramolecular Coordination Assemblies

The field of supramolecular chemistry relies on the principles of molecular recognition and self-assembly to construct large, well-defined chemical architectures from smaller components. In coordination chemistry, this involves the spontaneous organization of metal ions and organic ligands, held together by coordinative bonds. The specific geometry and properties of the resulting assembly are encoded in the structure of the constituent ligands. While extensive research exists on bidentate and multidentate pyridine-based ligands in forming such assemblies, specific studies detailing the role of this compound in complex supramolecular structures are not prevalent in the literature. However, based on its distinct structural features—a single coordination site on the pyridine nitrogen and a bulky tert-butyl group—we can infer its likely behavior and role in directing the formation of coordination assemblies.

Self-Assembly Processes Directed by this compound Ligands

Self-assembly is a process where components spontaneously form ordered structures through non-covalent interactions and coordinative bonds. The final architecture of a coordination-driven self-assembly is highly dependent on the ligand's geometry, number of binding sites, and steric profile.

This compound is a monodentate ligand, meaning it typically forms only one coordination bond with a metal center via its pyridine nitrogen atom. This characteristic fundamentally distinguishes it from common bridging ligands like 4,4'-bipyridine, which possess two coordination sites and are widely used to build extended networks. The presence of a single coordinating site means that this compound acts as a "terminating" or "capping" ligand. Instead of propagating a polymeric chain or network, it occupies a coordination site on a metal ion, preventing further extension from that position.

| Ligand Feature | Influence on Self-Assembly | Expected Outcome with this compound |

|---|---|---|

| Monodentate Nature | Acts as a chain terminator, limiting polymer growth. | Formation of discrete molecules or low-dimensional structures. |

| Steric Bulk (tert-butyl group) | Controls the number of ligands around a metal center and influences packing. Reduces π-π stacking. | Favors complexes with lower coordination numbers; prevents dense packing. |

| Electron-Donating Group | Enhances the nucleophilicity and coordinating strength of the pyridine nitrogen. | Formation of stable metal-ligand bonds. |

Non-Covalent Interactions in Coordination Networks

Non-covalent interactions are crucial in supramolecular chemistry as they dictate the final three-dimensional arrangement of molecules in the solid state, a field known as crystal engineering. These forces, while weaker than covalent or coordinative bonds, collectively provide the stability for extended supramolecular architectures. For coordination complexes involving this compound, several non-covalent interactions would be anticipated.

Hydrogen Bonding: The amine group (-NH₂) provides a classic hydrogen bond donor site. In the solid state, this group can form hydrogen bonds with counter-anions, solvent molecules, or suitable functional groups on co-ligands. These interactions can link discrete coordination complexes into one- or two-dimensional chains or sheets.

C–H···π Interactions: The C–H bonds of the tert-butyl group can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the pyridine rings of adjacent molecules.

π–π Stacking: Interactions between the aromatic pyridine rings are a common feature in the crystal packing of such ligands. However, the steric bulk of the adjacent tert-butyl group would likely inhibit or distort ideal face-to-face π–π stacking, potentially leading to offset or edge-to-face arrangements.

These varied non-covalent forces would work in concert to guide the assembly of individual metal complexes into a well-defined crystal lattice. The interplay between the strong, directional coordination bonds and the weaker, more diffuse non-covalent interactions determines the ultimate structure and properties of the material.

| Interaction Type | Participating Group on Ligand | Potential Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Amine (-NH₂) group | Linking individual complex units into extended 1D, 2D, or 3D networks. |

| π–π Stacking | Pyridine ring | Stabilizing the crystal lattice through aromatic interactions, though likely hindered by the tert-butyl group. |

| C–H···π Interactions | tert-butyl C-H bonds and Pyridine ring | Directional forces that contribute to the overall crystal packing arrangement. |

Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. Coordination polymers (CPs) and a subclass thereof, metal-organic frameworks (MOFs), are crystalline materials constructed from metal nodes linked by organic ligands. The formation of these extended, often porous, networks typically requires ligands that are multitopic, i.e., possessing multiple coordination sites to bridge between metal centers.

Given its monodentate nature, this compound is not a suitable primary building block for constructing high-dimensional CPs or MOFs. Its function as a "capping" ligand prevents the extension of a network. Therefore, it is highly unlikely to be used as the sole organic linker in a MOF synthesis.

However, ligands of this type can be employed in mixed-ligand systems or as modulating agents. In the synthesis of a MOF, a monodentate ligand can be added to:

Control Crystallinity and Crystal Size: By competing for coordination sites, it can slow down the rapid precipitation of the framework, leading to more ordered, larger crystals.

Modulate Topology: It can selectively block certain coordination sites on a metal cluster node, thereby directing the final network topology.

Functionalize the Pore Surface: If the non-coordinating part of the ligand (the tert-butyl amine end) projects into the pores of the MOF, it can modify the chemical environment within the pores.

A related compound, tert-butylpyridine (which lacks the amine group), has been used as an additive to increase the solubility of metal precursors in supercritical CO₂ for the synthesis of 2D MOFs. This demonstrates a potential application for sterically hindered pyridine derivatives in the broader field of MOF synthesis, not as structural linkers, but as functional additives that facilitate the assembly process.

Computational Chemistry and Theoretical Insights into N Tert Butylpyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. hakon-art.com DFT methods have become popular for their balance of accuracy and computational efficiency, making them suitable for a wide range of molecular property predictions, including geometries, vibrational frequencies, and electronic properties. mdpi.comrasayanjournal.co.in

For N-tert-butylpyridin-2-amine, DFT calculations can map its electron distribution, determine the energies of its molecular orbitals, and calculate various reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT) Note: These are representative values to illustrate typical outputs of DFT calculations.

| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 | Indicates chemical stability and reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | μ2 / 2η | 2.01 | Quantifies the energy stabilization upon accepting electrons. |

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. The PES is a multidimensional surface where the potential energy of the system is a function of the geometric coordinates of the atoms. Key features of this "energy landscape" are minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. nih.gov

For reactions involving this compound, such as its synthesis, complexation, or degradation, computational methods can be used to locate these critical points. Transition state analysis involves finding the lowest energy pathway between a reactant and a product. The structure at the highest point along this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy. mdpi.com This information is crucial for predicting reaction rates and understanding mechanistic details that are often difficult to probe experimentally. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated by determining the magnetic shielding of nuclei in the presence of an external magnetic field. mdpi.com

For this compound, DFT calculations can predict its characteristic ¹H and ¹³C NMR chemical shifts and vibrational modes. Comparing these computed spectra with experimental ones can confirm the molecular structure and assign specific spectral features to corresponding atoms or functional groups. Such calculations are particularly valuable for distinguishing between isomers or identifying specific conformations. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. mdpi.com The MEP is mapped onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.net Different colors are used to denote regions of varying electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. researchgate.net

Blue/Green: Regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, the MEP map would clearly identify the electron-rich region around the pyridine (B92270) nitrogen atom, indicating its primary role as a Lewis base or a site for metal coordination. The amine nitrogen's lone pair is also a site of negative potential, though its reactivity is sterically hindered by the bulky tert-butyl group. Positive potential would be located on the hydrogen atoms, particularly the one attached to the amine nitrogen.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or at various temperatures). nih.govresearchgate.net

For this compound, a key area of conformational flexibility is the rotation around the C-N bond linking the pyridine ring and the amino group. MD simulations can explore the rotational energy barrier and identify the most stable conformations (rotamers). mdpi.com This provides insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium, which can influence its reactivity and ability to bind to other molecules. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM-C)

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. researchgate.net

Table 2: Representative Contributions to the Hirshfeld Surface for a Molecule Similar to this compound Note: This table illustrates typical percentage contributions of different intermolecular contacts in organic molecular crystals.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~50 - 60% | Represents contacts between hydrogen atoms on adjacent molecules, dominating the surface area. nih.gov |

| C···H / H···C | ~25 - 35% | Indicates interactions between carbon and hydrogen atoms, often C-H···π interactions. nih.gov |

| N···H / H···N | ~5 - 15% | Represents potential hydrogen bonding between the amine/pyridine nitrogen and hydrogen atoms. researchgate.net |

| C···C | ~1 - 5% | Corresponds to π-π stacking interactions between pyridine rings. |

Modeling of Ligand-Metal Interactions and Complex Stability

This compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. Computational modeling is a vital tool for studying the structure, bonding, and stability of the resulting metal complexes. nih.gov DFT calculations can be used to optimize the geometry of the metal complex and analyze the nature of the metal-ligand bond. researchgate.net

By calculating the binding energy, one can predict the thermodynamic stability of the complex. mdpi.com The stability of such complexes is influenced by factors like the nature of the metal ion, the chelation effect, and steric hindrance from the tert-butyl group. nih.gov Computational models can systematically evaluate these factors, providing insights that are crucial for designing new catalysts, functional materials, or metalloenzyme inhibitors. nih.govresearchgate.net

Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the potential reaction mechanisms and pathways of this compound, even in the absence of extensive experimental studies on this specific molecule. By applying theoretical principles and leveraging data from computational studies on analogous structures, such as 2-aminopyridine (B139424) and other substituted pyridines, credible predictions about its reactivity can be formulated. Density Functional Theory (DFT) is a particularly valuable method for modeling these reactions, offering insights into transition states and reaction energy profiles.

One of the primary reaction pathways predicted for this compound is N-alkylation . Computational studies on similar amine compounds demonstrate that the exocyclic nitrogen atom is a likely site for alkylation. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkylating agent and the reaction conditions. Computational models can predict the activation energies for both pathways, thereby determining the more energetically favorable route. For instance, in related pyridine-derived quinone methide precursors, the S(_N)1 pathway was found to be the most energetically favorable mechanism for substitution reactions.

Another significant area of reactivity for this compound involves reactions at the pyridine ring . The pyridine ring is generally considered electron-deficient and is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, the presence of the amino group at the 2-position significantly influences the ring's reactivity. The amino group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic substitution. Computational analysis can predict the preferred sites of electrophilic attack by calculating the electron density at various positions on the ring. For pyridine itself, electrophilic attack occurs predominantly at the 3-position due to the deactivating effect of the nitrogen atom. In 2-aminopyridine, the amino group directs electrophiles to the 5-position.

Furthermore, computational methods can be employed to explore more complex, multi-step reaction pathways. This can include cycloaddition reactions or rearrangements. Automated reaction path search methods, guided by quantum chemical calculations, can uncover novel reaction pathways that might not be intuitively obvious. These methods systematically explore the potential energy surface of the reacting system to identify intermediates and transition states, providing a comprehensive map of possible transformations.

The table below summarizes predicted reaction pathways for this compound based on computational studies of analogous systems.

| Reaction Type | Predicted Mechanism | Key Computational Insights |

| N-Alkylation | S(_N)1 or S(_N)2 | Determination of the most energetically favorable pathway (S(_N)1 vs. S(_N)2) based on activation energy calculations. |

| Electrophilic Aromatic Substitution | Attack at the 5-position | Calculation of electron densities and stabilization of reaction intermediates to predict regioselectivity. |

| Nucleophilic Aromatic Substitution | Attack at the 6-position | Identification of the most electrophilic carbon center and the stability of the Meisenheimer-like intermediate. |

It is important to note that these predictions are based on theoretical models and analogies to similar compounds. Experimental validation is crucial to confirm these computationally derived mechanisms and pathways.

Applications in Advanced Materials and Catalysis Non Clinical

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In coordination chemistry, N-tert-butylpyridin-2-amine can function as a ligand, binding to metal centers through its pyridine (B92270) nitrogen and, in some cases, the amine nitrogen. The most influential feature in its role as a ligand is the sterically demanding tert-butyl group. This group can modulate the reactivity of a metal catalyst by controlling the accessibility of the catalytic site and influencing the electronic properties at the metal center.

Stereoselective Catalysis

The bulky tert-butyl group is a key architectural element for inducing selectivity in chemical transformations. In stereoselective catalysis, creating a well-defined and sterically crowded three-dimensional space around a metal center is crucial for controlling the orientation of incoming substrates. This controlled approach dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer or diastereomer over others.

While specific applications of this compound in established stereoselective processes are still an area of active research, its structural motifs are highly relevant. The significant steric hindrance provided by the tert-butyl group can create a chiral pocket when coordinated to a metal, making it a promising candidate for designing new catalysts for asymmetric reactions. For example, chiral amine ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity researchgate.net. The principle of using sterically demanding groups to control stereochemistry is fundamental in catalyst design.

C-H Functionalization Catalysis

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new chemical bonds. This process often relies on directing groups, which are functional groups on a substrate that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond.

The 2-aminopyridine (B139424) framework is a well-established directing group for transition-metal-catalyzed C-H activation snnu.edu.cnnih.gov. This compound can be incorporated into molecules to serve this purpose. The pyridine nitrogen acts as the primary coordinating site for metals like palladium, rhodium, or ruthenium, guiding the catalyst to activate an ortho-C-H bond on an associated aryl ring or a C(sp³)–H bond on an alkyl chain. The N-tert-butyl group plays a crucial secondary role, tuning the steric and electronic environment of the catalytic center, which can enhance reaction efficiency and selectivity.

| Catalytic Application | Role of this compound Moiety | Key Structural Feature |

| Stereoselective Catalysis | Potential chiral ligand | Bulky tert-butyl group creates a sterically hindered environment to control substrate approach. |

| C-H Functionalization | Directing group | The pyridine-amine scaffold coordinates to the metal catalyst, directing it to a specific C-H bond. |

Precursors for Functional Materials

The synthesis of advanced materials with tailored properties is a cornerstone of modern materials science. This compound serves as a valuable building block for creating such functional materials, from optoelectronics to crystalline polymers.

Optoelectronic Materials